molecular formula C8H10ClN3 B572344 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine CAS No. 1250038-98-2

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine

Cat. No. B572344
CAS RN: 1250038-98-2
M. Wt: 183.639
InChI Key: UVTADUQYEZQCAM-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine is a synthetic chemical compound . It is widely used as an intermediate in various industries .


Synthesis Analysis

The synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine involves the reaction of 2, 4-dichloro-6-methylpyrimidine with appropriate amine in the presence of N-ethyl-N,N-diisopropylamine . The reaction is carried out in ethanol at 20℃ for 2 hours . The solvent is then removed to obtain crude products, which are purified by flash column chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine can be analyzed using various methods . The asymmetric unit of the title crystal structure is shown in the figure . Tables 1 and 2 contain details on crystal structure and measurement conditions and a list of the atoms including atomic coordinates and displacement parameters .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine are complex and involve various steps . For instance, a series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .

Safety and Hazards

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine is classified as a hazardous substance . It has a hazard class of 6.1 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-4-7(11-6-2-3-6)12-8(9)10-5/h4,6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTADUQYEZQCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693571
Record name 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250038-98-2
Record name 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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